Product packaging for Octyl nonanoate(Cat. No.:CAS No. 5303-26-4)

Octyl nonanoate

Cat. No.: B1617141
CAS No.: 5303-26-4
M. Wt: 270.5 g/mol
InChI Key: XMCQOINBECWLBL-UHFFFAOYSA-N
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Description

General Overview of its Significance in Interdisciplinary Scientific Domains

Octyl nonanoate (B1231133) holds relevance across several scientific disciplines due to its defined chemical structure and properties.

In synthetic organic chemistry , it is a product of both classical and advanced synthesis methodologies. Standard preparation involves the azeotropic esterification of n-octanol with nonanoic acid. More advanced, sustainable methods include whole-cell photoenzymatic cascades that can produce octyl nonanoate from renewable fatty acids like oleic acid. uni-greifswald.de It has also been identified as a by-product in the oxidative ozonolysis of oleic acid, a reaction of interest in industrial chemistry. doi.org Furthermore, complex derivatives such as methyl 9-(2-butyl-2-methyl-5-octyl-1,3-dioxolan-4-yl) nonanoate have been synthesized from related oleochemicals, highlighting the utility of the nonanoate structure in creating new hydrophobic molecules for potential surfactant applications. rsc.org

In physical and materials chemistry , the ionic derivative, octylammonium nonanoate, has been a subject of study in the kinetics of reversed micelle systems. Research using ultrasonic absorption has investigated the association-dissociation dynamics of monomers to and from micelles in hexane (B92381) solutions, providing insights into solute-solvent interactions and the influence of alkyl chain length on these processes. oup.comoup.com The precursor, nonanoic acid, is also used in materials science for the synthesis of perovskite nanoparticles, where the length of the alkyl chain can regulate nanoparticle size.

In analytical chemistry , the detection and quantification of this compound and related alkyl esters are pertinent in various fields. Chromatographic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are standard methods for its analysis. cloudfront.netmdpi.com These methods are crucial for identifying its presence in complex mixtures, such as in the analysis of compounds in cotton products or as trace components in other materials. mdpi.comunime.it

Historical Context of this compound Research within Ester Chemistry

The study of this compound is situated within the broader history of ester chemistry, which began in the 19th century. The term "ester" was first introduced by the German chemist Leopold Gmelin. britannica.com The fundamental reaction to produce these compounds, esterification, was discovered in the early 1800s and has since become one of the most vital reactions in organic synthesis. nih.govnumberanalytics.com

The initial wave of ester chemistry was driven by the fragrance and flavor industry. Artificial fruit essences, primarily composed of simple esters, were first showcased at the Crystal Palace exhibition in London in 1851. popsci.com These early synthetic flavors were often single esters or simple mixtures diluted in alcohol, prized for their pleasant, fruity aromas. popsci.comebsco.com This established a long-standing interest in the synthesis and characterization of esters for commercial applications. britannica.com

The specific investigation of long-chain aliphatic esters like this compound is a more recent development, closely linked to the advancement of analytical technology in the mid-20th century. The evolution of methods like gas chromatography (GC) and mass spectrometry (MS) allowed chemists to separate and identify individual components within complex organic mixtures with high precision. nih.gov This enabled the identification of specific esters not only as primary products but also as by-products in industrial processes and as trace components in natural and consumer products, moving far beyond the initial focus on simple, volatile flavor esters. doi.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O2 B1617141 Octyl nonanoate CAS No. 5303-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl nonanoate
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InChI

InChI=1S/C17H34O2/c1-3-5-7-9-11-13-15-17(18)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XMCQOINBECWLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40201074
Record name Octyl nonanoate
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Molecular Weight

270.5 g/mol
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CAS No.

5303-26-4
Record name Octyl pelargonate
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Record name Octyl nonanoate
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Record name Octyl nonanoate
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Synthetic Methodologies and Mechanistic Investigations of Octyl Nonanoate

Chemical Synthesis Approaches

The primary methods for producing octyl nonanoate (B1231133) involve direct esterification reactions, a cornerstone of organic synthesis. These methods can be broadly categorized into conventional processes utilizing various catalytic systems.

Conventional Esterification Processes

Esterification, the reaction between a carboxylic acid (nonanoic acid) and an alcohol (octanol), is the most direct route to octyl nonanoate. chemicalbook.com This reaction is typically catalyzed to achieve viable reaction rates and yields.

The classic Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol, is often facilitated by a strong acid catalyst. mdpi.com In the case of this compound synthesis, this involves the reaction of nonanoic acid and octanol (B41247) in the presence of a catalyst like sulfuric acid. The generally accepted mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. mdpi.com

Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, have been effectively used in esterification reactions. researchgate.netacademie-sciences.fr However, challenges associated with these catalysts, including equipment corrosion and difficulties in separation and catalyst reuse, have spurred interest in alternative catalytic systems. academie-sciences.fr

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts, particularly ion-exchange resins like Amberlyst-15 and Amberlite IR-120, have been extensively studied for esterification reactions. mdpi.comresearchgate.net These materials are sulfonated styrene-divinylbenzene copolymers that provide acidic sites for catalysis while being easily separable from the reaction mixture. researchgate.net

Studies on the esterification of nonanoic acid with various alcohols, including those analogous to octanol, have demonstrated the effectiveness of these resins. researchgate.netresearchgate.netresearchgate.net For instance, the esterification of nonanoic acid with 2-ethylhexanol, an isomer of octanol, has been successfully carried out using both Amberlyst-15 and Amberlite IR-120. researchgate.netnicl.it Research has shown that the conversion of nonanoic acid increases with higher temperatures and greater catalyst loading. researchgate.netresearchgate.net

A kinetic investigation into the esterification of nonanoic acid with 2-ethylhexanol using Amberlite IR-120 as a heterogeneous catalyst was compared to the same reaction using sulfuric acid as a homogeneous catalyst. The study found that both catalytic systems exhibited similar activation energies, suggesting a shared reaction mechanism. mdpi.comx-mol.netresearchgate.net

Table 1: Comparison of Catalysts in Nonanoic Acid Esterification
CatalystTypeKey FindingsReference
Sulfuric AcidHomogeneousEffective but corrosive and difficult to separate. Similar activation energy to Amberlite IR-120 for nonanoic acid esterification with 2-ethylhexanol. mdpi.comacademie-sciences.frx-mol.netresearchgate.net
Amberlyst-15HeterogeneousEffective for esterification of nonanoic acid. Increased conversion with higher temperature and catalyst loading. Achieved 85% nonanoic acid conversion in a continuous reactor. researchgate.netresearchgate.netresearchgate.netnicl.it
Amberlite IR-120HeterogeneousEffective for esterification of nonanoic acid with 2-ethylhexanol. Showed similar activation energy to sulfuric acid, indicating a similar mechanism. mdpi.comresearchgate.netx-mol.netresearchgate.net

Kinetic studies are crucial for understanding the reaction mechanism and optimizing process parameters. For the esterification of nonanoic acid, several kinetic models have been employed to describe the reaction behavior. The Eley-Rideal and Langmuir-Hinshelwood models are often used for reactions catalyzed by solid catalysts like Amberlyst-15. researchgate.net

In a study of nonanoic acid esterification with 1-propanol (B7761284) catalyzed by Amberlyst-15, the Eley-Rideal model provided a good correlation with the kinetic data. researchgate.net This model assumes that one reactant adsorbs onto the catalyst surface and then reacts with the other reactant from the bulk liquid phase. The study also determined the activation energy for this reaction to be 55.4 kJ/mol. researchgate.net It was noted that the activation energy tends to increase with the chain length of the alcohol used. researchgate.netresearchgate.net

For the esterification of nonanoic acid with 2-ethylhexanol catalyzed by Amberlite IR-120, the activation energy was found to be approximately 60 kJ/mol, similar to that of the sulfuric acid-catalyzed reaction. x-mol.netresearchgate.net The reaction was also found to be slightly endothermic. x-mol.netresearchgate.net These kinetic investigations provide valuable data for designing industrial-scale reactors. x-mol.netresearchgate.net

Table 2: Kinetic Parameters for Nonanoic Acid Esterification
ReactantsCatalystKinetic ModelActivation Energy (kJ/mol)Reference
Nonanoic acid + 1-PropanolAmberlyst-15Eley-Rideal55.4 researchgate.net
Nonanoic acid + Ethanol (B145695)Amberlyst-15Eley-Rideal53.7 researchgate.net
Nonanoic acid + 2-EthylhexanolAmberlite IR-120-~60 x-mol.netresearchgate.net
Nonanoic acid + 2-EthylhexanolSulfuric Acid-~60 x-mol.netresearchgate.net
Heterogeneous Catalysis in Nonanoic Acid Esterification (e.g., using Amberlyst-15, Amberlite IR120 resins)

Oxidative Ozonolysis By-product Formation

This compound can also be formed as a by-product during the oxidative ozonolysis of certain unsaturated fatty acids, a process of significant industrial relevance for the production of dicarboxylic acids like azelaic acid. cdnsciencepub.comresearchgate.net

Formation via Nonanal (B32974) Autoxidation from Oleic Acid Ozonolysis

The ozonolysis of oleic acid cleaves the carbon-carbon double bond, leading to the formation of aldehydes, primarily nonanal and 9-oxononanoic acid. cdnsciencepub.comnih.gov Nonanal, under the oxidative conditions of the reaction, can undergo autoxidation to form nonanoic acid. cdnsciencepub.comyork.ac.uk

The formation of this compound in this context arises from the subsequent esterification of the newly formed nonanoic acid with octanol, which can also be present as a product of the complex reaction mixture. cdnsciencepub.com The mechanism involves the autoxidation of nonanal, which can proceed through a free radical chain reaction to yield peroxy acids. These peroxy acids can then react with another molecule of nonanal to produce two molecules of nonanoic acid. york.ac.uk This nonanoic acid can then react with any octanol present to form the ester, this compound. cdnsciencepub.com The yield of this by-product ester is influenced by the reaction conditions; for instance, the addition of water can diminish its formation. cdnsciencepub.com

Influence of Reaction Conditions on By-product Yield (e.g., Water, Ethanol, Metal Catalysis)

The synthesis of this compound can be influenced by various reaction conditions, which in turn affect the yield of by-products. For instance, in the oxidative ozonolysis of oleic acid, this compound has been identified as a by-product of nonanal autoxidation. cdnsciencepub.comcdnsciencepub.comdoi.org The presence of water or ethanol in this reaction has been shown to diminish the yield of this compound. cdnsciencepub.comcdnsciencepub.comdoi.org The addition of water to different solvents used in this process increases the yield of the desired acid product while reducing the formation of ester by-products like this compound. cdnsciencepub.comcdnsciencepub.com This effect is not stoichiometric and may be explained by the hydrolysis of peranhydride intermediates and chain-termination mechanisms. cdnsciencepub.comcdnsciencepub.com

The use of metal catalysis also plays a role. Reduced platinum oxide has been found to catalyze the autoxidation of ozonides from oleic acid and 5-decene, while platinum on charcoal shows no significant catalytic effect. cdnsciencepub.comcdnsciencepub.com

Chemoselective Esterification Techniques for Related Nonanoate Esters

Chemoselective esterification is a key strategy for synthesizing specific nonanoate esters while avoiding reactions at other functional groups. One notable example is the lipase-catalyzed synthesis of dihydrocapsiate, where vanillyl alcohol is esterified with 8-methylnonanoic acid. oup.com This method is performed under reduced pressure to remove water, thereby driving the reaction forward without the need for solvents or drying agents. oup.com The challenge in this synthesis lies in the selective esterification of the primary hydroxyl group of vanillyl alcohol over its phenolic hydroxyl group. oup.com

Another approach involves the esterification of long-chain fatty acid monoglycerides (B3428702) with medium-chain fatty acid anhydrides. google.com This process can be carried out at temperatures ranging from 90°C to 190°C, and notably, in the substantial absence of an esterification catalyst. google.com For instance, monobehenin can be selectively esterified with a mixture of C8 and C10 saturated fatty acid anhydrides. google.com The synthesis of propyl nonanoate has been achieved by esterifying nonanoic acid with 1-propanol using a solid acid catalyst like Amberlyst 15. researchgate.net Kinetic studies of this reaction have been conducted to optimize conditions and understand the influence of different alcohols on the reaction rate. researchgate.net

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods offer a green alternative for the production of esters like this compound, often operating under milder conditions and with higher selectivity. unipd.it

Whole-Cell Photoenzymatic Cascades for Long-Chain Aliphatic Ester Production

A novel approach for synthesizing long-chain aliphatic esters involves whole-cell photoenzymatic cascades. uni-greifswald.deresearchgate.netuni-greifswald.deuni-greifswald.de These one-pot processes utilize a combination of enzymes within a single microbial host to convert renewable fatty acids into valuable esters. uni-greifswald.deresearchgate.netuni-greifswald.deuni-greifswald.de

Biotransformation of Renewable Fatty Acids (e.g., Oleic Acid, Ricinoleic Acid)

Renewable fatty acids such as oleic acid and ricinoleic acid serve as sustainable starting materials for the synthesis of this compound and other long-chain esters. uni-greifswald.deresearchgate.netuni-greifswald.deuni-greifswald.dersc.org For example, oleic acid can be converted to this compound through a multi-step enzymatic cascade. uni-greifswald.deresearchgate.netresearchgate.net Similarly, ricinoleic acid can be transformed into various valuable compounds, including esters, through chemoenzymatic methods. rsc.orgrsc.org The biotransformation of ricinoleic acid can lead to the formation of (Z)-11-(heptanoyloxy)undec-9-enoic acid, which can then be hydrolyzed to produce other useful chemicals. nih.gov

The process often begins with the hydration of the fatty acid's double bond or other modifications, followed by subsequent enzymatic reactions. nih.govtandfonline.com For instance, the biotransformation of ricinoleic acid can be initiated by an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase to produce an ester intermediate. rsc.org

Identification and Role of Specific Enzymes (e.g., Alcohol Dehydrogenase, Baeyer–Villiger Monooxygenase Variants, Photoactivated Decarboxylases from Chlorella variabilis NC64A)

Several key enzymes are involved in these biocatalytic cascades.

Alcohol Dehydrogenases (ADHs) : These enzymes facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org In the synthesis of this compound from oleic acid, an ADH from Micrococcus luteus is used to convert an intermediate hydroxy fatty acid into a keto fatty acid. uni-greifswald.deresearchgate.netuni-greifswald.deuni-greifswald.denih.govresearchgate.net ADHs are crucial for providing the ketone substrate required for the subsequent Baeyer-Villiger oxidation. researchgate.net

Baeyer–Villiger Monooxygenases (BVMOs) : BVMOs are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. unipd.itnih.govresearchgate.net A variant of the BVMO from Pseudomonas putida KT2440 is employed in the cascade to transform the intermediate keto acid into an ester. uni-greifswald.deresearchgate.netuni-greifswald.deuni-greifswald.denih.gov The regioselectivity of the BVMO is a critical factor in determining the final ester product. nih.gov Fungal BVMOs, such as the one from Aspergillus flavus, have also been shown to convert aliphatic aldehydes into alkyl formates with high regioselectivity. conicet.gov.arresearchgate.net

Photoactivated Decarboxylase from Chlorella variabilis NC64A (Cv-FAP) : This unique enzyme utilizes blue light to catalyze the decarboxylation of fatty acids, shortening the carbon chain by one unit. uni-greifswald.deresearchgate.netuni-greifswald.deuni-greifswald.deresearchgate.netd-nb.info In the synthesis of this compound from oleic acid, Cv-FAP is the final key enzyme that decarboxylates the ester intermediate to yield the final product. uni-greifswald.deresearchgate.netuni-greifswald.deuni-greifswald.de

Optimization of Cascade Reaction Parameters for Enhanced Conversion and Yield

The efficiency of these whole-cell photoenzymatic cascades can be significantly improved by optimizing various reaction parameters. In the synthesis of long-chain aliphatic esters, conversions of up to 90% and production rates of up to 37 U/g dry cells have been achieved. uni-greifswald.deresearchgate.netuni-greifswald.deuni-greifswald.de

For the biotransformation of ricinoleic acid, using high cell densities (e.g., 20 g dry cells per liter) has been shown to increase the final ester product concentration to 53 mM with a volumetric productivity of 6.6 mM h⁻¹. rsc.org Similarly, in the production of (Z)-11-(heptanoyloxy)undec-9-enoic acid from ricinoleic acid, engineered E. coli cells were able to produce up to 85 mM (26.6 g/L) of the ester within 5 hours. nih.gov This process was successfully scaled up to a 70 L bioreactor, demonstrating the potential for large-scale applications. nih.gov

The table below summarizes the key enzymes and their roles in the biocatalytic synthesis of this compound.

EnzymeSource OrganismRole in Synthesis
Alcohol Dehydrogenase (ADH)Micrococcus luteusConverts hydroxy fatty acid to keto fatty acid. uni-greifswald.deresearchgate.netuni-greifswald.deuni-greifswald.denih.govresearchgate.net
Baeyer-Villiger Monooxygenase (BVMO)Pseudomonas putida KT2440 (variant)Converts keto acid to an ester intermediate. uni-greifswald.deresearchgate.netuni-greifswald.deuni-greifswald.denih.gov
Photoactivated Decarboxylase (Cv-FAP)Chlorella variabilis NC64ADecarboxylates the ester intermediate to form this compound. uni-greifswald.deresearchgate.netuni-greifswald.deuni-greifswald.deresearchgate.netd-nb.info

The following table details the biotransformation of oleic acid to this compound, outlining the intermediates and the catalysts involved in each step.

Starting MaterialIntermediate 1Intermediate 2Final ProductCatalyst for Step 1Catalyst for Step 2Catalyst for Step 3
Oleic acid(R)-10-hydroxyoctadecanoic acid10-oxooctadecanoic acidThis compoundFatty acid hydrataseAlcohol dehydrogenaseBaeyer-Villiger monooxygenase & Photoactivated decarboxylase

Immobilized Enzyme Catalysis in Ester Synthesis

The synthesis of flavor and fragrance esters, such as this compound, is increasingly shifting towards biocatalysis, which offers significant advantages over traditional chemical methods. begellhouse.com Enzymatic synthesis, particularly using immobilized lipases, provides high product purity under mild operating conditions and reduces the formation of unwanted side products. begellhouse.comresearchgate.net Immobilization of enzymes is a key strategy that enhances their stability, allows for easy separation from the product, and enables their reuse, making the process more economically viable and sustainable. begellhouse.comresearchgate.net Lipases are particularly well-suited for these applications as they can catalyze a wide range of reactions, including esterification and transesterification, in non-aqueous or solvent-free systems. researchgate.netresearchgate.net

Application of Lipases (e.g., Rhizomucor miehei Lipase (B570770), Pseudomonas fluorescens Lipase)

Lipases from various microbial sources are employed for ester synthesis due to their broad substrate specificity and high catalytic activity. mdpi.com Among these, lipases from Rhizomucor miehei and Pseudomonas fluorescens are notable for their effectiveness.

Rhizomucor miehei Lipase (RML): Commercial immobilized RML (such as Lipozyme® RM IM) has been successfully used as a biocatalyst for producing short-chain flavor esters. researchgate.net For instance, in the synthesis of pentyl nonanoate, a structurally similar ester to this compound, immobilized RML demonstrated high conversion yields in a solvent-free system. researchgate.net Studies have shown that RML can effectively catalyze the esterification of nonanoic acid and an alcohol, achieving high yields in a short reaction time. researchgate.net This lipase is known to be selective, for example showing a preference for medium-chain fatty acids like caprylic acid (C8). semanticscholar.org

Pseudomonas fluorescens Lipase (PFL): PFL is another valuable industrial enzyme capable of catalyzing esterification and transesterification reactions. biointerfaceresearch.com It is recognized for its hydrolytic activity and its ability to synthesize wax esters. nih.gov Like other Pseudomonas lipases, PFL often shows a preference for short- to medium-chain substrates. redalyc.org PFL has been successfully immobilized and used for the synthesis of various esters, demonstrating high stability and reusability, which are critical for industrial applications. biointerfaceresearch.commdpi.com

Enzyme Immobilization Methodologies (e.g., Octyl-Nanoparticles, Glutaraldehyde (B144438) Reticulation) and their Impact on Biocatalyst Performance

The method of immobilization significantly affects the performance of the biocatalyst in terms of activity, stability, and reusability. nih.gov

Octyl-Nanoparticles: This method utilizes hydrophobic interactions to immobilize lipases. Lipase from Pseudomonas fluorescens (PFL), for example, has been immobilized on octyl-nanoparticles (OCTYL-NANO-PSF). researchgate.net The process is efficient, with studies showing that nearly 80% of the enzyme can be immobilized in a short contact time. researchgate.net This technique relies on the interfacial activation of the lipase on the hydrophobic support, which can enhance its catalytic activity. unal.edu.co

Glutaraldehyde Reticulation: To further stabilize enzymes immobilized by physical adsorption, a cross-linking step is often introduced. Glutaraldehyde is a common bifunctional reagent used for this purpose. nih.gov It creates covalent bonds between enzyme molecules, forming a more robust structure. When applied to PFL adsorbed on octyl-nanoparticles (OCTYL-NANO-PSF), reticulation with glutaraldehyde (producing OCTYL-NANO-PSF-GA) dramatically increased the biocatalyst's stability. researchgate.net Research shows that the stabilized biocatalyst was 65 times more stable than the preparation without glutaraldehyde treatment, while retaining over 55% of its activity. researchgate.net This enhanced stability is crucial for industrial processes where the enzyme must withstand various environmental stresses. researchgate.net

The combination of hydrophobic adsorption on octyl-functionalized supports followed by covalent cross-linking is an effective strategy for creating highly stable and active biocatalysts for ester synthesis. mdpi.com

Parametric Studies for Optimized Enzymatic Reaction Yields (e.g., Enzyme Concentration, Substrate Molar Ratio, Temperature, Solvent-Free Systems)

Optimizing reaction parameters is crucial for maximizing the yield of ester synthesis. Key variables include enzyme concentration, substrate molar ratio, temperature, and the reaction medium. Solvent-free systems are often preferred as they align with green chemistry principles, increase reactant concentration, and simplify downstream processing. mdpi.comnih.gov

Enzyme Concentration: The reaction rate generally increases with enzyme concentration up to a certain point. For the synthesis of pentyl nonanoate, an optimal enzyme amount of 0.2 g was found to be sufficient, with higher amounts not leading to a significant increase in conversion. researchgate.net Similarly, in octyl formate (B1220265) synthesis, a concentration of 15 g/L of Novozym 435 gave the highest conversion, with higher concentrations leading to a slight decrease. acs.org

Substrate Molar Ratio: The ratio of the alcohol to the carboxylic acid is a critical factor. An excess of one substrate can shift the equilibrium towards product formation, but can also cause substrate inhibition. In the synthesis of pentyl nonanoate, a molar ratio of 1:9 (nonanoic acid to pentanol) resulted in a maximum yield of 85.55%. For octyl caprylate, a molar ratio of 1:1.3 (acid to alcohol) with a 2.0% enzyme loading achieved the highest conversion of 96.1%. dergipark.org.tr

Temperature: Temperature affects both the reaction rate and enzyme stability. For pentyl nonanoate synthesis, the optimal temperature was found to be in the range of 45-55 °C, with a maximum yield of 86.08% achieved at 45 °C. Higher temperatures can lead to enzyme denaturation and a decrease in yield. For octyl acetate (B1210297) synthesis, the optimal temperature was found to be 32 °C. nih.gov

Solvent-Free Systems: Performing reactions without an organic solvent is highly advantageous. The synthesis of esters like pentyl nonanoate, octyl acetate, and methyl butyrate (B1204436) has been successfully optimized under solvent-free conditions, achieving high molar conversions. researchgate.netnih.gov

Table 1: Effect of Temperature on Pentyl Nonanoate Synthesis Reaction Conditions: 150 min reaction time, 0.2 g enzyme, 1:9 molar ratio, 150 rpm agitation.

Source: Adapted from Muniandy et al., 2014.

Temperature (°C)Conversion (%)
25~65
35~75
4586.08
55~80
60~74

Table 2: Effect of Substrate Molar Ratio and Enzyme Loading on Octyl Caprylate Synthesis Reaction Conditions: 65 °C, 3 hours, solvent-free.

Source: Adapted from Contesini et al., 2010. dergipark.org.tr

Molar Ratio (Acid:Alcohol)Enzyme Loading (% w/w)Conversion (%)
1:1.31.083.9
1:1.31.592.2
1:1.32.096.1
1:1.71.081.9
1:1.71.588.3
1:1.72.093.9

Reaction Mechanisms and Stereochemical Considerations

Mechanistic Elucidation of Esterification and Hydrolysis Pathways

The enzymatic synthesis of esters like this compound by lipases is widely described by a Ping-Pong Bi-Bi mechanism . biointerfaceresearch.comredalyc.orgresearchgate.net This two-step process involves the formation of a covalent intermediate. researchgate.net

Acylation Step: The first substrate, the carboxylic acid (nonanoic acid), binds to the enzyme's active site. A nucleophilic attack from a serine residue in the enzyme's catalytic triad (B1167595) forms a tetrahedral intermediate. researchgate.net This intermediate then collapses, releasing the first product (water) and forming a stable acyl-enzyme complex. redalyc.org

Deacylation Step: The second substrate, the alcohol (1-octanol), binds to the acyl-enzyme complex. The alcohol's hydroxyl group performs a nucleophilic attack on the acyl group. researchgate.net This creates a second tetrahedral intermediate, which then breaks down to release the final ester product (this compound) and regenerate the free enzyme, ready for another catalytic cycle. researchgate.netredalyc.org

Investigation of Reaction Selectivity and Product Distribution in Oleochemical Conversions

Lipases exhibit several forms of selectivity, which are crucial in oleochemical conversions for controlling the product distribution. semanticscholar.orgunal.edu.co These include chemoselectivity, regioselectivity, and typoselectivity (fatty acid specificity). semanticscholar.orgmdpi.com

Typoselectivity (Fatty Acid Specificity): This refers to the enzyme's preference for fatty acids of a particular chain length or degree of saturation. semanticscholar.org For example, Rhizomucor miehei lipase shows maximum activity for C8 fatty acids (caprylic acid), while Candida antarctica lipase B and Thermomyces lanuginosus lipase favor medium-chain fatty acids (C12-C16). semanticscholar.orgacs.org This selectivity is critical when using mixed feedstocks, as it determines which fatty acids will be preferentially converted into esters. Lipases generally show lower activity towards fatty acids with chain lengths shorter than C8 or longer than C18. acs.org

Chemoselectivity: This is the ability of an enzyme to catalyze a reaction at one functional group in the presence of other different functional groups. For instance, lipases can show a strong preference for an alcohol over a thiol group as an acyl acceptor. This property is valuable for synthesizing specific products without the need for protecting groups.

Regioselectivity: In substrates with multiple identical functional groups, such as triglycerides, regioselectivity is the preference for reaction at a specific position. semanticscholar.org Many lipases are sn-1,3 specific, meaning they selectively hydrolyze or esterify the ester bonds at the outer positions of the glycerol (B35011) backbone, leaving the sn-2 position intact. dergipark.org.tr

These selective properties allow for the targeted synthesis of specific esters and the modification of complex lipids to produce high-value oleochemicals with a desired product distribution. mdpi.com

Sustainable Production and Green Chemistry Principles in Octyl Nonanoate Research

Utilization of Renewable Feedstocks for Octyl Nonanoate (B1231133) Production

The foundation of sustainable chemical production lies in the nature of its primary raw materials. For octyl nonanoate, this involves a critical move away from finite fossil fuels towards abundant and renewable biological sources.

The synthesis of this compound from biomass is a cornerstone of its sustainable production. uni-greifswald.de Renewable oils and fatty acids are particularly attractive starting materials due to their natural abundance and the possibility of sourcing them from non-edible crops. uni-greifswald.de Fatty acids, which are the fundamental building blocks of oils and fats from vegetable and animal origins, serve as a important renewable feedstock for the chemical industry. researchgate.net

Furthermore, nonanoic acid, a direct precursor for this compound, can be derived from the ozonolysis of oleic acid, which is abundant in vegetable oils like canola and high-oleic soy oil. science.gov Isosorbide (B1672297) dinonanoate, a related compound, is synthesized via an esterification reaction using isosorbide and nonanoic acid, both of which can be sourced from renewable feedstocks. researchgate.net The use of such biomass-derived materials is a key strategy in reducing the carbon footprint of chemical manufacturing. sci-hub.st

Starting MaterialTransformation MethodKey Findings
Oleic AcidWhole-cell photoenzymatic cascadeAchieved 69% conversion to this compound. uni-greifswald.de
Oleic AcidOzonolysisReadily converted to nonanoic acid, a precursor for this compound. science.gov
Isosorbide & Nonanoic AcidEsterificationSuccessful synthesis of a sustainable plasticizer, demonstrating the utility of bio-based acids. researchgate.net

The transition to sustainable feedstocks from traditional petroleum-based resources presents a paradigm shift in chemical production. Petroleum-based plastics and chemicals are derived from non-renewable sources and their production is often energy-intensive and polluting. sci-hub.st In contrast, bio-based polymers and chemicals from renewable sources like starch, cellulose (B213188), and plant oils offer a more sustainable alternative. sci-hub.stresearchgate.net

Surfactants derived from renewable resources, for instance, are noted for their biodegradability and lower toxicity compared to their petroleum-based counterparts. researchgate.net The raw materials for these sustainable options, such as saccharides and fatty acids, are obtainable through simple processes like the hydrolysis of biomass and the steam-splitting of oils. researchgate.net While petroleum-based routes to esters are well-established, they are increasingly scrutinized for their environmental impact. The drive for sustainability favors bio-based routes that utilize renewable carbon and often involve less hazardous chemical pathways. innovationnewsnetwork.com The chemical industry is facing pressure to move away from its linear, fossil-fuel-based model towards one that efficiently uses renewable feedstocks. innovationnewsnetwork.com

Resource TypeAdvantagesDisadvantages
Sustainable (Biomass) Renewable, biodegradable, lower toxicity, potential for reduced carbon footprint. sci-hub.stresearchgate.netFluctuating feedstock availability, potential competition with food sources, may require development of new, efficient conversion technologies. researchgate.netinnovationnewsnetwork.com
Petroleum-Based Established technology, consistent feedstock availability.Non-renewable, contributes to greenhouse gas emissions, potential for environmental pollution from extraction and processing. sci-hub.stinnovationnewsnetwork.com

Derivation from Biomass-Derived Starting Materials (e.g., Fatty Acids, Plant Oils)

Advancements in Green Synthesis Methodologies for this compound

Beyond the source of raw materials, the methods employed for synthesis are critical to the green credentials of a chemical product. Research into this compound has focused on developing cleaner, more efficient, and less wasteful production processes.

A significant advancement in green synthesis is the move towards solvent-free reaction systems. mdpi.com Traditional organic solvents often pose environmental and health risks. Eliminating them reduces waste, simplifies purification processes, and can increase reactor efficiency by maximizing the concentration of reactants. uc.pt

The enzymatic synthesis of esters like this compound is particularly well-suited to solvent-free conditions. uc.pt Lipase-catalyzed esterification of oleic acid and 1-octanol (B28484) to produce n-octyl oleate (B1233923) has been successfully investigated in a solvent-free stirred batch reactor. researchgate.net Similarly, the synthesis of pentyl nonanoate was optimized in a solvent-free system, achieving a high yield in a short reaction time. scielo.br These studies highlight that for the synthesis of long-chain esters, operating without solvents is a viable and efficient strategy. uc.pt In such systems, the enzyme is directly dispersed in the reactants, which act as the reaction medium. mdpi.com

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, is a cornerstone of green chemistry. ijpsjournal.com Enzymes operate under mild conditions of temperature and pressure, exhibit high specificity (reducing byproducts), and are biodegradable. diva-portal.org

Whole-cell biocatalysis offers further advantages by providing a natural environment for enzymes, which can protect them from harsh reaction conditions and aid in the regeneration of necessary cofactors. nih.gov This approach has been applied to the synthesis of long-chain aliphatic esters from renewable fatty acids, demonstrating high conversion rates. uni-greifswald.de The use of whole-cell systems can simplify the process by combining multiple reaction steps in a single pot, which reduces waste and production costs. uni-greifswald.deresearchgate.net These biological systems represent a powerful, next-generation technology for the green synthesis of a wide range of chemicals. routledge.com

The principle of atom economy, which measures how many atoms from the reactants are incorporated into the final desired product, is a key metric in green chemistry. rsc.org Reactions with high atom economy are inherently less wasteful. Esterification reactions, such as the one to produce this compound from an acid and an alcohol, are generally atom-economical as the only byproduct is water.

Biocatalytic cascade reactions are particularly effective in maximizing atom economy and minimizing waste. researchgate.net By combining multiple steps, they eliminate the need for isolating and purifying intermediates, which reduces solvent use and potential product loss at each stage. researchgate.net The design of synthetic routes that are highly atom-economical is a fundamental goal in developing sustainable chemical processes. acs.org For instance, the conversion of epoxidized fatty acid esters with CO2 into cyclic carbonates is an example of an atom-economic reaction that valorizes a greenhouse gas into a useful product. acs.org Such strategies are crucial for creating a more sustainable chemical industry that minimizes its environmental footprint. acs.org

Advanced Analytical Characterization in Octyl Nonanoate Research

Spectroscopic and Chromatographic Techniques

Modern analytical laboratories utilize a combination of chromatographic separation and spectroscopic detection to thoroughly characterize octyl nonanoate (B1231133). Gas chromatography is fundamental for assessing its purity and quantifying its presence, while mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed structural information. Infrared and UV-Vis spectroscopy offer insights into its functional groups and its role in more complex applications like nanoparticle synthesis.

Gas Chromatography (GC) for Product Quantification and Purity Assessment

Gas chromatography (GC) is an essential technique for the analysis of volatile compounds like octyl nonanoate. postnova.com It is widely used to separate components in a mixture, allowing for the quantification of the target compound and an assessment of its purity. nih.gov In a typical GC analysis, the sample is vaporized and transported by a carrier gas through a capillary column, which separates compounds based on their boiling points and interactions with the stationary phase. postnova.com

For the analysis of fatty acid esters, including this compound, a flame ionization detector (FID) is commonly employed due to its wide linear range and high sensitivity to hydrocarbons. analitek.commetasci.ca The quantification of this compound is often achieved using an internal standard method. An internal standard is a known amount of a compound with similar chemical properties to this compound, which is added to the sample before analysis. By comparing the peak area of this compound to that of the internal standard, a precise and accurate concentration can be determined. scielo.br

The purity of an this compound sample is determined by the relative area of its corresponding peak in the chromatogram. The presence of other peaks indicates impurities, which could be unreacted starting materials, by-products from the synthesis process, or contaminants. mdpi.com

Table 1: Typical GC Parameters for Fatty Acid Ester Analysis

ParameterValue/DescriptionReference
Column Rtx-WAX (60 m × 0.25 mm i.d. × 0.25 μm d.f.) mdpi.com
Carrier Gas Helium or Nitrogen nih.govnih.gov
Injector Temperature 250 - 300 °C nih.govscielo.br
Detector Flame Ionization Detector (FID) analitek.com
Temperature Program Initial temp. 40-80°C, ramped to 240°C mdpi.comnih.gov
Quantification Internal Standard Method scielo.br

This table presents a generalized set of parameters; specific conditions may vary depending on the analytical application.

Mass Spectrometry (MS) Coupled with GC for Structural Confirmation and Identification of Reaction Products and By-products

When coupled with mass spectrometry (MS), gas chromatography (GC-MS) becomes a powerful tool for both the separation and structural identification of compounds. etamu.edu As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. etamu.eduresearchgate.net

For this compound, the mass spectrum would be compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. nih.govresearchgate.net The fragmentation pattern of long-chain esters like this compound is characterized by specific cleavages. Common fragments include the acylium ion (from the nonanoate portion) and fragments arising from the octyl chain. The molecular ion peak, if present, confirms the molecular weight of the compound. asm.org

GC-MS is particularly valuable for identifying by-products in the synthesis of this compound. For instance, if the ester is produced via esterification of nonanoic acid with octanol (B41247), GC-MS can detect unreacted starting materials or side products formed during the reaction. In studies of complex mixtures, such as flavor and fragrance analysis or the characterization of biofuels, GC-MS can identify a wide range of volatile compounds, including various fatty acid esters. mdpi.comresearchgate.net

Table 2: Key Mass Spectral Data for this compound

Ion Descriptionm/z ValueRelative AbundanceReference
Molecular Ion [M]+ 270.25Not always observed nih.gov
Acylium Ion [C9H17O]+ 159High nih.gov
Fragment from octyl chain cleavage 112High nih.gov
Base Peak 4399.99 nih.gov

The fragmentation pattern can vary slightly depending on the ionization method and energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of the molecule. nih.govresearchgate.net

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. For example, the protons on the carbon adjacent to the ester oxygen (the -OCH₂- group of the octyl chain) will have a characteristic chemical shift, as will the protons on the carbon adjacent to the carbonyl group (the α-CH₂ group of the nonanoate chain). The integration of these signals provides the ratio of the number of protons of each type. carlroth.com

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the this compound molecule will produce a distinct signal. The chemical shift of the carbonyl carbon is particularly diagnostic for an ester. nih.govrsc.org

Beyond simple structural confirmation, NMR is a valuable tool for mechanistic studies. For example, in research involving nanoparticles, NMR can be used to study the binding and interaction of ligands, such as nonanoate, on the nanoparticle surface. researchgate.net Time-resolved NMR experiments can also be used to monitor the progress of a reaction, providing insights into the reaction mechanism. acs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carbonyl (C=O) -~173
α-CH₂ (nonanoate) ~2.2~34
-OCH₂- (octyl) ~4.0~64
Terminal CH₃ (nonanoate) ~0.9~14
Terminal CH₃ (octyl) ~0.9~14

These are approximate values and can be influenced by the solvent and other experimental conditions. carlroth.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. acs.org When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting FT-IR spectrum provides a "fingerprint" of the molecule. thermofisher.com

For this compound, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O), which typically appears in the region of 1735-1750 cm⁻¹. Another key absorption is the C-O stretching vibration of the ester linkage, which is usually observed in the 1000-1300 cm⁻¹ region. researchgate.netresearchgate.net The presence of strong C-H stretching bands around 2850-2960 cm⁻¹ confirms the aliphatic nature of the octyl and nonanoyl chains. researchgate.net

FT-IR is often used as a quick quality control check to confirm the successful synthesis of the ester and to detect the presence of impurities such as carboxylic acids (which would show a broad O-H stretch around 2500-3300 cm⁻¹) or alcohols (broad O-H stretch around 3200-3600 cm⁻¹). researchgate.net

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
Ester C=O Stretch1735 - 1750 researchgate.net
Ester C-O Stretch1000 - 1300 acs.org
Aliphatic C-H Stretch2850 - 2960 researchgate.net

Advanced Sample Preparation and Quantitative Analytical Methods

The accurate quantification of this compound, especially in complex matrices such as food, environmental, or biological samples, often requires a sample preparation step to isolate the analyte and remove interfering substances. nih.gov Several advanced sample preparation techniques can be employed prior to chromatographic analysis.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile technique for extracting volatile and semi-volatile compounds. mdpi.comnih.gov In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (or its headspace). The analytes partition onto the fiber, which is then transferred to the GC injector for desorption and analysis. uni-due.de Headspace SPME (HS-SPME) is particularly useful for analyzing volatile esters in solid or liquid samples, as it minimizes matrix effects. caass.org.cnmdpi.com

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are more traditional but still widely used methods. LLE involves partitioning the analyte between two immiscible liquid phases. SPE uses a solid sorbent to retain the analyte while the matrix is washed away; the analyte is then eluted with a small volume of solvent. nih.govnih.gov These techniques are effective for concentrating the analyte and cleaning up the sample. uni-wuppertal.de

For the quantitative analysis of fatty acid esters, methods based on GC-FID or LC-MS are common. nih.govuni-wuppertal.de LC-MS is particularly advantageous for the analysis of less volatile or thermally labile esters and can provide high sensitivity and selectivity. nih.govnih.gov The choice of method depends on the specific requirements of the analysis, including the concentration of the analyte, the complexity of the matrix, and the desired level of accuracy and precision.

Green Analytical Chemistry Approaches for Sample Preparation (e.g., Microextractions, Solid-Phase Microextraction - SPME)

Traditional sample preparation techniques often involve large volumes of organic solvents, which are costly, hazardous, and environmentally unfriendly. Green analytical chemistry promotes the development of alternative methods that reduce or eliminate the use of such solvents. nih.govmdpi.com Microextraction techniques, in particular, have gained prominence as they are miniaturized, often solvent-free, and can be easily automated. frontiersin.org

Solid-Phase Microextraction (SPME) is a prime example of a green sample preparation technique that is widely used for the analysis of volatile and semi-volatile compounds like this compound. mdpi.comd-nb.info SPME integrates sampling, extraction, and concentration into a single step. chromatographyonline.com The technique utilizes a fused-silica fiber coated with a stationary phase. When exposed to a sample, either by direct immersion or through the headspace above the sample (Headspace-SPME or HS-SPME), analytes partition from the sample matrix onto the fiber coating. mdpi.compan.olsztyn.pl HS-SPME is particularly suitable for analyzing volatile esters like this compound in complex matrices such as food, beverages, and environmental samples, as it minimizes matrix interference. researchgate.netnih.govmdpi.com

The efficiency of the SPME process depends on several factors, including the choice of fiber coating, extraction time and temperature, and sample matrix modifications like the addition of salt. tandfonline.commdpi.com For ester analysis, common fiber coatings include polydimethylsiloxane (B3030410) (PDMS) and multi-phase fibers like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), which offer high sensitivity for a broad range of volatile compounds. tandfonline.comresearchgate.net Optimization of these parameters is critical to achieve high recovery and sensitivity for this compound. For instance, increasing the extraction temperature can enhance the volatility of this compound, leading to higher concentrations in the headspace and improved extraction efficiency. mdpi.com

The primary advantages of using SPME in this compound research include:

Solvent-Free Operation : It eliminates the need for organic solvents, aligning with green chemistry principles. uni-due.de

Simplicity and Speed : The procedure is straightforward and can be significantly faster than traditional extraction methods. nih.gov

High Sensitivity : It allows for the detection and quantification of trace levels of analytes. oup.com

Automation : SPME can be fully automated and coupled with gas chromatography (GC) systems for high-throughput analysis. frontiersin.org

The table below summarizes typical parameters that are optimized for the HS-SPME analysis of volatile esters, which would be applicable to this compound.

ParameterTypical Range/OptionsPurpose in this compound Analysis
SPME Fiber Coating PDMS, DVB/CAR/PDMS, PATo effectively adsorb and concentrate this compound from the sample headspace. The choice depends on the polarity and volatility of the compound.
Extraction Mode Headspace (HS)To isolate volatile this compound from non-volatile matrix components, reducing interference.
Extraction Temperature 30 - 80 °CTo increase the vapor pressure of this compound, facilitating its transfer to the headspace and subsequent adsorption onto the fiber.
Extraction Time 15 - 60 minTo allow for sufficient partitioning of this compound between the sample headspace and the SPME fiber to reach equilibrium or pre-equilibrium.
Salt Addition (e.g., NaCl) 0 - 30% (w/v)To increase the ionic strength of aqueous samples, which can decrease the solubility of this compound and promote its release into the headspace ("salting-out" effect).
Agitation 250 - 500 rpmTo facilitate mass transfer and accelerate the attainment of equilibrium between the sample and the headspace.

This table is a representation of typical parameters and ranges found in the literature for the analysis of volatile esters using HS-SPME.

Application of Internal Standard Methods for Precise Quantitative Analysis

For accurate and precise quantification of this compound, especially in complex matrices, the use of an internal standard (IS) method is highly recommended. chromatographyonline.com An internal standard is a known amount of a compound that is added to the sample prior to analysis. epa.gov This compound should be chemically similar to the analyte of interest (this compound) but not naturally present in the sample. scielo.br The IS experiences the same analytical variations as the analyte, such as inconsistencies in sample preparation, injection volume, and instrument response. scielo.brnih.gov By comparing the detector response of the analyte to that of the internal standard, these variations can be compensated for, leading to more accurate and reproducible results. nih.gov

The selection of a suitable internal standard for this compound analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is critical. scielo.br An ideal internal standard should meet the following criteria:

It should not be present in the original sample. scielo.br

It should have similar chemical and physical properties to this compound (e.g., polarity, volatility, and detector response).

Its peak should be well-resolved from the this compound peak and other matrix components in the chromatogram. scielo.br

It should be stable and not react with the sample matrix or derivatizing agents.

For the analysis of esters like this compound, potential internal standards could include other esters of similar chain length that are not expected to be in the sample, or isotopically labeled analogues of this compound (e.g., containing deuterium (B1214612) or carbon-13). tandfonline.comnih.gov For example, compounds like ethyl nonanoate or methyl heptadecanoate have been used as internal standards in the analysis of wine and biodiesel, respectively. scielo.brmdpi.com

The quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. researchgate.net A calibration curve is constructed by analyzing a series of standard solutions containing varying concentrations of this compound and a constant concentration of the internal standard. mdpi.com This curve plots the ratio of the peak areas against the concentration ratio. openagrar.de The concentration of this compound in an unknown sample can then be determined from its measured peak area ratio using this calibration curve. oregonstate.edurestek.com

The table below shows representative validation data for a quantitative method for an ester using an internal standard, demonstrating the performance characteristics that can be achieved.

Validation ParameterTypical Performance MetricSignificance for this compound Analysis
Linearity (R²) > 0.99Indicates a strong correlation between the concentration and the instrument's response over a defined range. mdpi.comacs.org
Limit of Detection (LOD) ng/L to µg/L rangeThe lowest concentration of this compound that can be reliably detected by the analytical method. tandfonline.comoregonstate.edu
Limit of Quantification (LOQ) ng/L to µg/L rangeThe lowest concentration of this compound that can be accurately and precisely measured. tandfonline.commdpi.com
Recovery 90 - 110%Assesses the efficiency of the extraction method by measuring the amount of analyte recovered from a spiked sample. tandfonline.comresearchgate.net
Precision (RSD%) < 15%Measures the closeness of repeated measurements, indicating the reproducibility of the method. scielo.brsemanticscholar.org

This table presents typical validation parameters and their expected values for the quantitative analysis of esters using GC-based methods with an internal standard, based on data reported in the literature.

Academic and Industrial Research Applications of Octyl Nonanoate

Applications in Oleochemistry and Lipid Science

Synthesis of Value-Added Derivatives from Oleochemical Feedstocks

Octyl nonanoate (B1231133), an ester derived from oleochemical feedstocks, is a subject of research in the synthesis of various value-added derivatives. Oleochemicals, which are derived from plant and animal fats, are considered renewable resources for producing a wide range of industrially important chemicals. dergipark.org.tr The transformation of fatty acids, such as nonanoic acid (a precursor to octyl nonanoate), into more valuable products is a key area of oleochemistry.

Furthermore, the broader field of oleochemistry explores the conversion of unsaturated fatty acid esters through processes like olefin metathesis. This chemical reaction can produce a variety of long-chain α,ω-functionalized compounds, including diesters, which can serve as building blocks for polymers. acs.org While not directly starting from this compound, this illustrates the general strategy of upgrading oleochemical feedstocks into more complex and valuable molecules. The synthesis of polyols and polyesters from natural oils and their fatty acid derivatives is another significant area of research, where the inherent chemical functionalities of these bio-based materials are exploited to create polymers for applications like polyurethanes. google.commdpi.com

Role as a Building Block for Novel Hydrophobic Molecules (e.g., Surfactant Precursors)

The molecular structure of this compound, with its long alkyl chains, makes it an inherently hydrophobic molecule. This characteristic positions it and its constituent parts (octanol and nonanoic acid) as valuable building blocks in the synthesis of other hydrophobic molecules, including precursors for surfactants. Surfactants are molecules with both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part, and their properties are heavily influenced by the nature of their hydrophobic tail.

Research into the synthesis of long-chain aliphatic esters like this compound from renewable fatty acids contributes to the development of bio-based chemicals that can be used in formulations requiring hydrophobicity. uni-greifswald.deresearchgate.net For instance, the enzymatic synthesis of this compound from oleic acid provides a pathway to a molecule that can be used as a performance additive in oleochemicals. uni-greifswald.de

The components of this compound, namely the C8 alcohol (octanol) and the C9 fatty acid (nonanoic acid), are relevant to the synthesis of various surfactant types. For example, alkyl glycosides, a class of non-ionic surfactants, are produced by reacting a fatty alcohol (like octanol) with a sugar. researchgate.net Similarly, fatty acid esters can be alkoxylated to produce non-ionic surfactants. googleapis.com While this compound itself is not a surfactant, its hydrolysis would yield octanol (B41247) and nonanoic acid, which are direct precursors for these types of molecules. The study of long-chain esters and their derivatives is integral to creating new surfactants with specific properties, often with the goal of using renewable, bio-based feedstocks. researchgate.net

Contributions to Polymer Science and Biodegradable Materials

Investigation of Poly(β-Hydroxyalkanoates) (PHA) Production utilizing Nonanoate as a Carbon Source in Bacterial Synthesis

Nonanoate, the carboxylate form of nonanoic acid and a key component of this compound, has been extensively studied as a carbon source for the bacterial synthesis of poly(β-hydroxyalkanoates) (PHAs). PHAs are a family of biodegradable and biocompatible polyesters produced by various microorganisms as intracellular carbon and energy storage materials. mdpi.comecorfan.org The specific type of PHA produced often depends on the carbon feedstock provided to the bacteria. frontiersin.org

When Pseudomonas species are fed nonanoate, they typically produce medium-chain-length PHAs (mcl-PHAs), which are composed of 3-hydroxy fatty acid monomers with 6 to 14 carbon atoms. rsc.org Specifically, when grown on nonanoic acid, bacteria like Pseudomonas oleovorans and Pseudomonas putida synthesize a copolyester where the predominant monomer unit is 3-hydroxynonanoate (3HN). researchgate.netplos.org Often, other monomer units, such as 3-hydroxyheptanoate (3HHp), are also incorporated into the polymer chain due to the metabolic pathway of β-oxidation. cdnsciencepub.com

Research has shown that using nonanoate as the carbon source can lead to high polymer yields. For instance, P. oleovorans grown on nonanoate achieved a maximum cellular yield of 1.5 g/L, with the PHA content reaching 49% of the cellular dry weight. researchgate.net In another study, P. oleovorans grown on nonanoate yielded a polymer that was approximately 30% of the cellular dry weight. asm.orgnih.gov The resulting polymers typically have weight average molecular weights ranging from 160,000 to 370,000. researchgate.netasm.org

Further research has focused on optimizing the production of PHAs with high 3HN content. By using fed-batch fermentation with Pseudomonas putida KT2440 and co-feeding nonanoic acid with glucose and a β-oxidation inhibitor (acrylic acid), researchers have been able to produce biomass containing up to 75.5% PHA with a 3HN content of 89 mol%. nih.gov This demonstrates the potential to tailor the properties of the resulting biopolymer by controlling the fermentation conditions and substrate supply.

Table 1: PHA Production from Nonanoate by Pseudomonas Species

Bacterial Strain Carbon Source Polymer Yield (% of cell dry weight) Predominant Monomer Other Monomers Present Reference
Pseudomonas oleovorans Nonanoate 49% 3-hydroxynonanoate - researchgate.net
Pseudomonas oleovorans Nonanoate ~30% 3-hydroxynonanoate 3-hydroxyheptanoate asm.org
Pseudomonas citronellolis Nonanoic Acid 32% 3-hydroxynonanoate (78%) 3-hydroxyheptanoate (22%) cdnsciencepub.com
Pseudomonas putida KT2440 Nonanoic Acid, Glucose, Acrylic Acid 75.5% 3-hydroxynonanoate (89 mol%) 3-hydroxyheptanoate nih.gov

Potential as a Component or Derivative in Biodegradable Polyesters and Thermoplastics

The polymers produced from nonanoate, specifically poly(3-hydroxynonanoate) and its copolymers, represent a class of biodegradable thermoplastics with distinct properties. asm.org Unlike short-chain-length PHAs such as poly(3-hydroxybutyrate) (PHB), which can be stiff and brittle, mcl-PHAs like those derived from nonanoate are typically elastomers. frontiersin.orgnih.gov They exhibit lower crystallinity, lower melting temperatures, and higher elongation-to-break, making them more flexible and suitable for different applications. ecorfan.orgnih.gov

The ability to produce copolymers with varying monomer compositions by feeding bacteria different fatty acids allows for the fine-tuning of the material properties of these biodegradable polyesters. tubitak.gov.tr For example, the inclusion of 3-hydroxyheptanoate alongside 3-hydroxynonanoate creates a copolymer with properties that differ from a pure homopolymer. cdnsciencepub.com This versatility is a key area of research, as it allows for the creation of biodegradable materials tailored for specific applications, ranging from flexible films and molded plastics to medical uses like surgical sutures and drug carriers. asm.orgdtic.mil

The research into producing PHAs from nonanoate directly contributes to the development of a portfolio of biodegradable thermoplastics. asm.org These materials are seen as a sustainable alternative to conventional petroleum-based plastics due to their origin from renewable resources and their ability to be broken down by microorganisms in the environment. mdpi.comecorfan.org The investigation of mcl-PHAs derived from nonanoate is a crucial step in expanding the range of properties and applications for this important class of biopolymers.

Research on Polyesters and Polyols Derived from Fatty Acid Feedstocks

Beyond the direct bacterial synthesis of PHAs, fatty acids like nonanoic acid and their esters are important feedstocks in the broader research area of synthesizing polyesters and polyols for various polymer applications. Polyols, which are compounds with multiple hydroxyl functional groups, are key intermediates in the production of polyurethanes. dergipark.org.trgoogle.com

One major research thrust is the chemical modification of vegetable oils and their constituent fatty acids to create bio-based polyols. mdpi.com Methods such as ozonolysis, which cleaves the double bonds in unsaturated fatty acids, can be used to produce shorter-chain dicarboxylic acids and other functionalized molecules that can then be used to build polyesters and polyols. google.comacs.org For example, the ozonolysis of oleic acid yields both nonanoic acid and azelaic acid. cdnsciencepub.com These products can then be further reacted, for instance, through esterification with polyhydric alcohols like glycerol (B35011) or ethylene (B1197577) glycol, to form polyester (B1180765) polyols. dergipark.org.tracs.org

These bio-based polyester polyols can then be reacted with isocyanates to produce polyurethanes, which can be formulated to be rigid or flexible foams, coatings, or adhesives. dergipark.org.trgoogle.com The properties of the final polyurethane are highly dependent on the structure and hydroxyl value of the polyol intermediate. google.com Therefore, the use of fatty acid feedstocks like nonanoic acid allows for the creation of a diverse range of polyurethane materials derived from renewable resources. This research aligns with the growing demand for sustainable alternatives to petroleum-based polymers in various industrial sectors. dergipark.org.tracs.org

Research in Flavor and Fragrance Chemistry

The characteristic aroma of this compound makes it a valuable compound in the flavor and fragrance industry. Research in this area focuses on understanding its formation, optimizing its synthesis, and identifying its contribution to the sensory profiles of various products.

Study of Ester Formation Mechanisms Contributing to Aroma Profiles (e.g., in Food Systems, Wine)

The formation of esters like this compound is a key process that defines the aromatic profile of fermented foods and beverages, such as wine. In wine, the presence and concentration of various esters, including ethyl esters of odd-numbered fatty acids like ethyl nonanoate, are influenced by the winemaking process and aging. researchgate.net For instance, red wines, Beaujolais nouveau, and sweet wines tend to have higher concentrations of ethyl heptanoate (B1214049) and ethyl nonanoate compared to dry white and rosé wines. researchgate.net

Research into the precursors of these volatile esters has shown that the composition of the grape must significantly impacts the final aroma profile. oeno-one.eu For example, the addition of nonanoic acid to model grape juice media at concentrations of 10 µM and 100 µM leads to a significant increase in the production of ethyl nonanoate during fermentation. mdpi.com Similarly, supplementing the must with nonanoyl carnitine or nonanoyl alanine (B10760859) at certain concentrations can also boost the formation of ethyl nonanoate. mdpi.com These studies highlight the intricate relationship between precursor availability in the grapes and the resulting concentration of aroma-active esters in the final wine.

The mechanism of ester formation is not limited to yeast-mediated pathways. Chemical reactions, such as the autoxidation of nonanal (B32974), a product of oleic acid ozonolysis, can also produce this compound as a by-product. cdnsciencepub.com The yield of this ester can be influenced by the presence of water or ethanol (B145695). cdnsciencepub.com

Enzymatic Synthesis of Flavor Esters with Specific Aroma Characteristics

The demand for natural and "green" synthesis methods has propelled research into the enzymatic production of flavor esters like this compound. Lipases are frequently used biocatalysts for this purpose due to their efficiency and specificity. scielo.brscielo.br

Studies have focused on optimizing the conditions for enzymatic esterification to maximize the yield of desired flavor compounds. For instance, the synthesis of octyl formate (B1220265), a related flavor ester, was optimized using Novozym 435, an immobilized lipase (B570770). mdpi.com The research identified optimal parameters such as enzyme concentration, the molar ratio of reactants (formic acid to octanol), and reaction temperature to achieve a high conversion rate. mdpi.com Similarly, the enzymatic synthesis of octyl ethanoate has been investigated, demonstrating high yields in a solvent-free system assisted by ultrasound. researchgate.net

The choice of enzyme and reaction conditions is crucial. For example, in the synthesis of pentyl nonanoate, another flavor ester, Lipozyme RMIM showed a higher percentage conversion compared to other immobilized lipases under specific conditions. scielo.brscielo.brresearchgate.net Research has systematically explored the effects of reaction time, temperature, substrate molar ratio, and enzyme amount to achieve maximum yields. scielo.brscielo.brresearchgate.net

Table 1: Optimized Conditions for Enzymatic Synthesis of Flavor Esters

Ester Enzyme Key Optimization Parameters Maximum Yield/Conversion Reference
Octyl formate Novozym 435 15 g/L enzyme, 1:7 formic acid to octanol ratio, 40°C 96.51% mdpi.com
Octyl ethanoate Novozym 435 1:2 octanol to vinyl acetate (B1210297) ratio, 0.03% catalyst, 40°C 97.31% researchgate.net
Pentyl nonanoate Lipozyme RMIM 0.2 g enzyme, 1:9 pentanol (B124592) to nonanoic acid ratio, 45°C 86.08% scielo.brscielo.brresearchgate.net

Academic Studies on the Influence of Precursors on Volatile Ester Concentrations

Academic research has delved into understanding how the presence and concentration of precursor molecules affect the final levels of volatile esters in products like wine and tea. In wine, for example, the addition of potential grape-derived precursors, including free fatty acids and their conjugated forms, has been shown to directly influence the concentration of their corresponding ethyl esters. mdpi.com A significant increase in ethyl nonanoate was observed when nonanoic acid was added to fermentations at concentrations of 10 µM and 100 µM. mdpi.com

Similarly, in the context of black tea processing, the dynamic changes of fatty acids, which are precursors to many volatile esters, are studied to understand the development of the tea's aroma profile. nih.gov Studies have identified that the content of fatty acids in tea leaves can be influenced by factors such as harvest time and abiotic stress. nih.gov The processing steps, particularly fermentation, lead to a sharp increase in the concentration of various esters, including methyl nonanoate. nih.gov

Role as a Model Compound in Fundamental Chemical Reactions

Beyond its role in flavor and fragrance, this compound serves as a model compound for studying fundamental chemical reactions, providing insights into reaction mechanisms and solvent effects.

Investigations into Intrinsic Esterification and Hydrolysis Reaction Mechanisms

This compound is utilized in studies investigating the mechanisms of esterification and hydrolysis. The formation of this compound as a by-product during the oxidative ozonolysis of oleic acid has been a subject of study to understand the underlying reaction pathways. cdnsciencepub.com The proposed mechanism involves the decomposition of peracids formed during aldehyde oxidation. cdnsciencepub.com

Research on the hydrolysis of esters is crucial for predicting their stability and fate in various environments. While specific studies on this compound hydrolysis are not detailed in the provided context, general principles of ester hydrolysis are well-established. researchgate.netwikipedia.orgsoton.ac.uk These reactions are typically catalyzed by acids or bases and are influenced by factors such as steric hindrance around the ester bond. soton.ac.uk

Understanding Solvent Properties and Effects in Chemical Processes (e.g., as a Bio-based Solvent for Varnishes)

The physical and chemical properties of esters like this compound make them suitable for use as solvents in various applications. While the direct use of this compound as a bio-based solvent for varnishes is not explicitly detailed in the provided search results, the broader class of fatty acid esters is recognized for its potential as environmentally friendly solvents. The synthesis of flavor esters in solvent-free systems is an area of active research, highlighting the desire to minimize the use of traditional organic solvents. scielo.brscielo.br The investigation of bio-based solvents is a growing field, and esters derived from renewable resources are promising candidates. acs.org

In the realm of cosmetic science, the selection of individual ingredients is paramount to achieving desired product performance, texture, and stability. This compound, an ester of octyl alcohol and nonanoic acid, is a compound that has been the subject of research for its specific functional benefits in cosmetic formulations. Its chemical properties make it a versatile ingredient, with research focusing on its role as an emollient, its contribution to product texture, and the exploration of related esters for specialized applications.

Role as an Emollient and Skin Conditioning Agent in Formulation Studies (e.g., Film Formation, Barrier Function Improvement, Wetting Agent Properties)

This compound is primarily recognized in cosmetic research for its functions as a skin conditioning agent and emollient. google.com Emollients are crucial components in skincare formulations, designed to soften and smooth the skin by forming a protective layer on its surface. Research into esters like this compound focuses on quantifying these effects and understanding their mechanisms.

A key area of investigation is the film-forming capability of these esters. An isomer, 2-octyl nonanoate, is noted for its ability to form coherent films on the skin. wipo.int This film-forming property is directly linked to the improvement of the skin's barrier function. By creating a thin, non-occlusive layer, the ester helps to reduce transepidermal water loss (TEWL), a critical factor in maintaining skin hydration and integrity. wipo.int While many emollients can feel heavy, the research into this compound and its isomers highlights their ability to provide these barrier benefits while maintaining a light feel. wipo.int Studies on various emollients confirm that their application can transiently improve the permeability barrier function and increase skin hydration. nih.gov The improvement of the stratum corneum's water permeability barrier is a significant outcome of using certain esters. cir-safety.org

Furthermore, research has identified 2-octyl nonanoate as an effective wetting agent. wipo.int This property is particularly valuable in color cosmetics and sun care formulations, where it facilitates the dispersion of pigments and physical sunscreen agents like titanium dioxide and zinc oxide. Proper dispersion is essential for achieving uniform color payoff in makeup and ensuring consistent SPF protection in sunscreens.

Table 1: Functional Properties of this compound in Formulation Studies

PropertyResearch Finding/ObservationRelevance in Formulation
Emollient/Skin ConditioningFunctions as a skin conditioning agent, imparting a soft and smooth feel to the skin. google.comCore component for lotions, creams, and moisturizers to improve skin texture.
Film FormationForms coherent films that help reduce transepidermal water loss (TEWL). wipo.intContributes to improving the skin's natural barrier and retaining moisture. wipo.intnih.gov
Barrier Function ImprovementThe film-forming nature helps to support the skin's barrier integrity. wipo.intAids in protecting the skin from external irritants and preventing dehydration.
Wetting Agent PropertiesIdentified as an effective wetting agent for pigments and physical sunscreens. wipo.intEnsures uniform dispersion of solids in sunscreens and color cosmetics for consistent application and efficacy.

Research into its Spreading Capacity and Textural Contributions in Cosmetic Formulations

The branched-chain structure of 2-octyl nonanoate, an isomer of this compound, is credited with providing excellent spreading capacity. wipo.int High spreadability allows for the easy and even application of a product over the skin's surface, a desirable attribute in everything from lotions to foundations. This property is often sought as an alternative to certain silicones to achieve a light, "dry-slip" feel. natureplast.eu

In terms of textural contributions, research and technical data describe the feel imparted by these esters as light and elegant. wipo.int Formulations containing 2-octyl nonanoate are noted for providing a "very soft luxurious feeling" in products like skin creams and aftershaves. wipo.int This ester is also used to reduce the glazing effect in pressed powders, which can occur when oils and moisture cause the powder surface to harden, and to improve the payoff of stick products like lipsticks and antiperspirants. wipo.int The unique characteristics of related esters like isononyl isononanoate, such as their low viscosity and excellent solubility, contribute to a distinctive velvety feel in skincare products. cir-safety.org

Table 2: Spreading and Textural Properties of this compound and Related Esters

AttributeDescription from Research/Technical Data
Spreading CapacityThe branched-chain structure provides excellent spreading properties. wipo.int
Sensory FeelImparts a light, elegant, and very soft, luxurious feeling. wipo.int
Textural ContributionReduces glazing in pressed powders and improves payoff in stick products. wipo.int
Silicone AlternativeOffers a "dry-slip" feel similar to some silicone derivatives. natureplast.eu

Studies on Related Nonanoate Esters (e.g., Cellobiose (B7769950) Nonanoate) as Structurants in Cosmetic Systems

Research extends beyond simple esters to more complex molecules, such as sugar esters, to find novel structurants and multifunctional ingredients for cosmetic systems. Cellobiose nonanoate is one such related ester that has been a focus of these studies.

Cellobiose nonanoate and other acylated cellobiose compounds are investigated for their ability to thicken or structure water-immiscible liquids, which form the oil phase of many cosmetic formulations. wipo.int These esters have been found to be particularly suitable for structuring antiperspirant and deodorant formulations. wipo.int In a broader context, cellulose (B213188) esters like cellulose acetate nonanoate are recognized for their solubility in cosmetically acceptable solvents and are used as film-formers in various personal care products. google.comeastman.com

Specifically, cellobiose octanonanoate (a closely related structure) has been developed for use in makeup formulations where it acts as a multifunctional ingredient. myskinrecipes.com Its functions include acting as a pigment disperser to enhance color vibrancy, a thickener to build viscosity in textures like lip gloss, a gloss enhancer, and a film former to improve the longevity of makeup on the skin. myskinrecipes.com This demonstrates a research direction where nonanoate esters are chemically modified and combined with other moieties, like cellobiose, to create high-performance ingredients that can replace multiple individual components in a formulation.

Table 3: Investigated Functions of Cellobiose Nonanoate and Related Esters in Cosmetic Systems

FunctionApplication/Benefit in Formulations
Structurant/ThickenerProvides viscosity and structure to the oil phase of emulsions, particularly in stick and gloss formats. wipo.intmyskinrecipes.com
Film FormerHelps makeup last longer on the skin. myskinrecipes.com
Pigment DisperserAids in the even distribution of pigments for more vibrant and consistent color. myskinrecipes.com
Gloss EnhancerContributes to a shiny finish in products like lip gloss. myskinrecipes.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying octyl nonanoate in plant-derived matrices?

  • Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is widely used, particularly with dynamic headspace solid-phase microextraction (SPME) for volatile ester isolation. For example, in studies of Pyrus ussuriensis fruits, esters like ethyl nonanoate were analyzed using GC-MS with optimized column conditions (RT 33.625–40.029 min) and ionization parameters . Calibration curves using certified standards (e.g., methyl nonanoate ) ensure quantification accuracy.

Q. How can researchers differentiate this compound from structurally similar esters (e.g., ethyl nonanoate, methyl nonanoate)?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural differentiation. For instance, methyl nonanoate (CAS 1731-84-6) exhibits distinct proton shifts in the methyl ester group (δ ~3.6 ppm) compared to this compound’s octyl chain signals (δ ~1.2–1.5 ppm). Infrared (IR) spectroscopy can also distinguish functional groups, such as ester carbonyl stretches (~1740 cm⁻¹) .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Methodological Answer : Key properties include:

  • Boiling point : ~213–214°C (similar to methyl nonanoate ).
  • Density : ~0.875 g/cm³ (analogous to methyl nonanoate ).
  • LogP : Estimated at ~4.47 (based on ethyl octanoate analogs ).
    Storage at 0–6°C is advised to prevent degradation .

Advanced Research Questions

Q. What factors influence the thermal stability of this compound in high-temperature reactions?

  • Methodological Answer : Thermal degradation kinetics can be modeled using heat capacity data (e.g., Cp ~4.39 J/g·K for methyl nonanoate ) and Arrhenius parameters. Studies on similar esters suggest degradation pathways involving ester bond cleavage at >150°C, with stability influenced by oxygen exposure and catalytic impurities .

Q. How can computational methods predict this compound’s behavior in multi-component formulations?

  • Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models and quantum chemistry simulations (e.g., via NIST’s WebBook ) predict solubility, partition coefficients, and interaction energies. For example, logP values from ethyl octanoate (4.47 ) guide solvent selection for emulsion formulations.

Q. What safety protocols are critical for handling this compound in synthetic chemistry workflows?

  • Methodological Answer : Use impermeable gloves (nitrile or neoprene) and respiratory protection for prolonged exposure, as recommended in safety data sheets for analogous esters . Ventilation systems must maintain airborne concentrations below 10 mg/m³, with emergency showers accessible for accidental contact .

Q. How does this compound interact with lipid bilayers in biochemical assays?

  • Methodological Answer : Molecular dynamics simulations reveal that the octyl chain integrates into hydrophobic bilayer regions, while the ester group stabilizes interfacial hydrogen bonds. Experimental validation via fluorescence anisotropy (using DPH probes) can quantify membrane fluidity changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.